6-(1-benzoyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline
Description
Properties
IUPAC Name |
phenyl-(5-phenyl-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O/c29-24(18-9-5-2-6-10-18)28-23(16-21(27-28)17-7-3-1-4-8-17)19-11-12-20-22(15-19)26-14-13-25-20/h1-15,23H,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVJAFPJUZWHHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C4=CC5=NC=CN=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-benzoyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline typically involves multi-step reactions. One common method starts with the preparation of the pyrazole intermediate. This can be achieved by the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine . The resulting pyrazole intermediate is then subjected to further reactions to introduce the quinoxaline moiety. This often involves the condensation of the pyrazole with appropriate quinoxaline precursors under specific conditions, such as the use of tetrahydrofuran as a solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Table 1: Key Spectral Data for Intermediate Pyrazoline Derivatives
| Compound | IR (cm⁻¹) |
|
| Source |
|----------|-----------|---------------------------|----------------------------|--------|
| 6 | 1,599 (C=N) | 2.29 (s, CH₃), 2.92 (s, CH₂) | 170.0 (C=O) | |
| 3 | 1,725 (CHO) | 9.85 (s, CHO) | 192.1 (CHO) | |
Functionalization at the Pyrazoline Ring
The 4,5-dihydro-1H-pyrazol-5-yl group undergoes further reactions:
-
Acetylation : Reaction with acetic anhydride introduces acetyl groups at reactive NH sites. For example, compound 33 (a pyrazoline-quinoxaline analog) reacts with acetone to form a propan-2-ylidene derivative (35 ) .
-
Oxidation : The dihydro-pyrazoline ring is oxidized to pyrazole under acidic or oxidative conditions, altering conjugation and bioactivity .
Table 2: Reaction Outcomes with Pyrazoline Moiety
Quinoxaline Core Modifications
The quinoxaline ring participates in electrophilic substitution and coupling reactions:
-
Sulfonation : Introduction of sulfonyl groups at position 6 enhances PARP-1 inhibition. For instance, 6-sulfonoquinoxaline derivatives show IC₅₀ values as low as 3.05 nM .
-
Cross-coupling : Palladium-catalyzed Suzuki coupling with aryl boronic acids introduces aryl groups at vacant positions .
Table 3: Biological Activity of Modified Derivatives
Spectroscopic Characterization
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the antiviral potential of quinoxaline derivatives, including 6-(1-benzoyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline. Research indicates that certain derivatives exhibit significant activity against various viruses, including Herpes Simplex Virus (HSV) and Cytomegalovirus (CMV). For instance:
- Mechanism of Action : Compounds have shown the ability to inhibit viral replication by interfering with viral DNA synthesis and protein production at low concentrations .
- Case Study : A specific derivative demonstrated effective inhibition of HSV replication in vitro, suggesting its potential as an antiviral agent .
Anticancer Properties
Quinoxaline derivatives are being extensively studied for their anticancer properties. The compound has been evaluated for its efficacy against various cancer cell lines:
- In Vitro Studies : Research has shown that derivatives possess cytotoxic effects against tumor cells, with some compounds exhibiting IC50 values lower than standard chemotherapeutics like doxorubicin .
- Mechanism : The anticancer activity is attributed to the induction of apoptosis and inhibition of cell proliferation in cancerous cells .
Anti-inflammatory Effects
The anti-inflammatory potential of quinoxaline derivatives has been recognized in several studies:
- Biological Activity : Compounds have demonstrated the ability to reduce inflammation markers and inhibit enzymes such as lipoxygenase (LOX), which plays a critical role in inflammatory processes .
- Comparative Efficacy : In vivo studies indicated that certain derivatives showed anti-inflammatory effects superior to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .
Summary Table of Biological Activities
| Biological Activity | Mechanism | Notable Findings |
|---|---|---|
| Antiviral | Inhibition of viral replication | Effective against HSV and CMV at low concentrations |
| Anticancer | Induction of apoptosis | Lower IC50 than doxorubicin in specific cancer cell lines |
| Anti-inflammatory | Inhibition of LOX | Superior effects compared to NSAIDs |
Mechanism of Action
The mechanism of action of 6-(1-benzoyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole and quinoxaline derivatives, such as:
- 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole
- Pyrazoloquinolines
Uniqueness
What sets 6-(1-benzoyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline apart is its specific combination of a benzoyl group, a phenyl group, and the quinoxaline and pyrazole moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
6-(1-benzoyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of 6-(1-benzoyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline typically involves multi-step processes that may include cyclization reactions and the use of various reagents. The general synthetic route can be outlined as follows:
- Preparation of 4,5-dihydro-1H-pyrazole : Starting materials include phenyl and benzoyl derivatives.
- Formation of Quinoxaline : The pyrazole derivative is then reacted with ortho-dicarbonyl compounds under acidic conditions to form the quinoxaline structure.
Anticancer Properties
Research indicates that quinoxaline derivatives exhibit significant anticancer activity. A study highlighted that compounds similar to 6-(1-benzoyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline demonstrated effective inhibition of cancer cell proliferation, particularly against various tumor cell lines. The mechanism often involves interference with cellular pathways critical for cancer cell survival.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Quinoxaline Derivative A | HePG2 | 0.29 | |
| Quinoxaline Derivative B | Caco-2 | 0.90 | |
| Target Compound | Various | TBD | Current Study |
Enzyme Inhibition
The compound has been evaluated for its role as an enzyme inhibitor, particularly targeting PARP (Poly ADP-ribose polymerase). Inhibitors of PARP are crucial in cancer therapy as they exploit the DNA repair deficiencies in cancer cells.
Key Findings:
- IC50 Values : The compound exhibited IC50 values in the nanomolar range, indicating potent inhibitory effects on PARP activity.
The biological activity of 6-(1-benzoyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline is primarily attributed to its ability to bind to specific molecular targets within cells:
- Binding Affinity : The presence of the benzoyl and phenyl groups enhances binding affinity to target enzymes.
- Inhibition of Enzyme Activity : By occupying the active site of enzymes like PARP, the compound effectively inhibits their function, leading to apoptosis in cancer cells.
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
- Study on Anticancer Activity : A clinical trial involving a compound with a similar structure showed promising results in reducing tumor size in patients with advanced-stage cancers.
- In Vivo Studies : Animal models treated with quinoxaline derivatives displayed significant reductions in tumor growth compared to control groups.
Q & A
Q. What computational tools are recommended for molecular docking studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
